

Introduction: A Versatile Building Block for Functional Materials

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Compound of Interest

Compound Name: 5-Bromo-2-iodo-4-methylaniline

Cat. No.: B1450184

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5-Bromo-2-iodo-4-methylaniline is a highly functionalized aromatic compound with significant potential as a precursor in the synthesis of advanced materials. Its unique substitution pattern, featuring a reactive amine group and two distinct halogens (bromine and iodine) on a methyl-substituted aniline core, offers chemists a versatile platform for creating complex molecular architectures. The differential reactivity of the C-I and C-Br bonds, coupled with the nucleophilicity of the amine, allows for sequential and site-selective cross-coupling reactions. This attribute is particularly valuable in the construction of conjugated polymers, organic light-emitting diode (OLED) materials, and other functional organic molecules where precise control over the final structure is paramount to achieving desired electronic and photophysical properties.

This application note provides an in-depth guide for researchers and scientists on the potential uses of **5-Bromo-2-iodo-4-methylaniline** in materials science. It outlines detailed protocols for its application as a key intermediate in the synthesis of fluorescent materials and conjugated polymers, drawing upon established methodologies for analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-2-iodo-4-methylaniline** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₇ BrIN	[1]
Molecular Weight	311.95 g/mol	[2]
CAS Number	1643156-27-7	[3]
Appearance	Typically a solid powder	[3]
InChI Key	GAHBWANSFWMHRT-UHFFFAOYSA-N	[1]

Application in the Synthesis of Highly Fluorescent Materials

The development of novel fluorophores is a cornerstone of materials science, with applications ranging from bio-imaging to organic electronics. An isomer of the title compound, 5-bromo-4-iodo-2-methylaniline, has been identified as a crucial intermediate in the synthesis of highly fluorescent solid-state asymmetric spiro-silabifluorene derivatives.[4][5] The underlying principle of this application is the use of the dihalogenated aniline as a scaffold to build complex, rigid, and electronically active molecules. The same synthetic strategies can be applied to **5-Bromo-2-iodo-4-methylaniline** to explore the properties of the resulting novel materials.

Protocol 1: Synthesis of a Carbazole-Aniline Derivative via Sequential Cross-Coupling

This protocol details a hypothetical two-step synthesis of a carbazole-substituted aniline derivative, a common building block for hole-transporting materials in OLEDs. The differential reactivity of the C-I and C-Br bonds is exploited, with the C-I bond being more reactive in palladium-catalyzed cross-coupling reactions.

Step 1: Suzuki Coupling at the Iodine Position

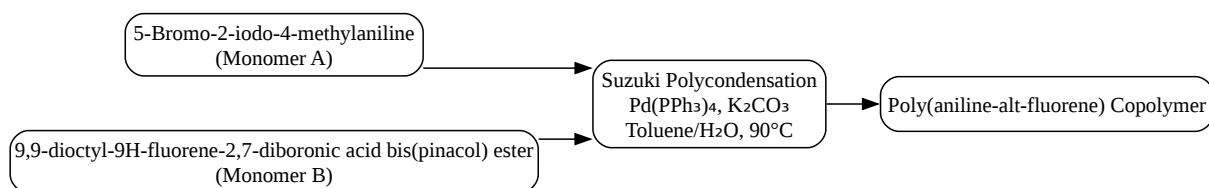
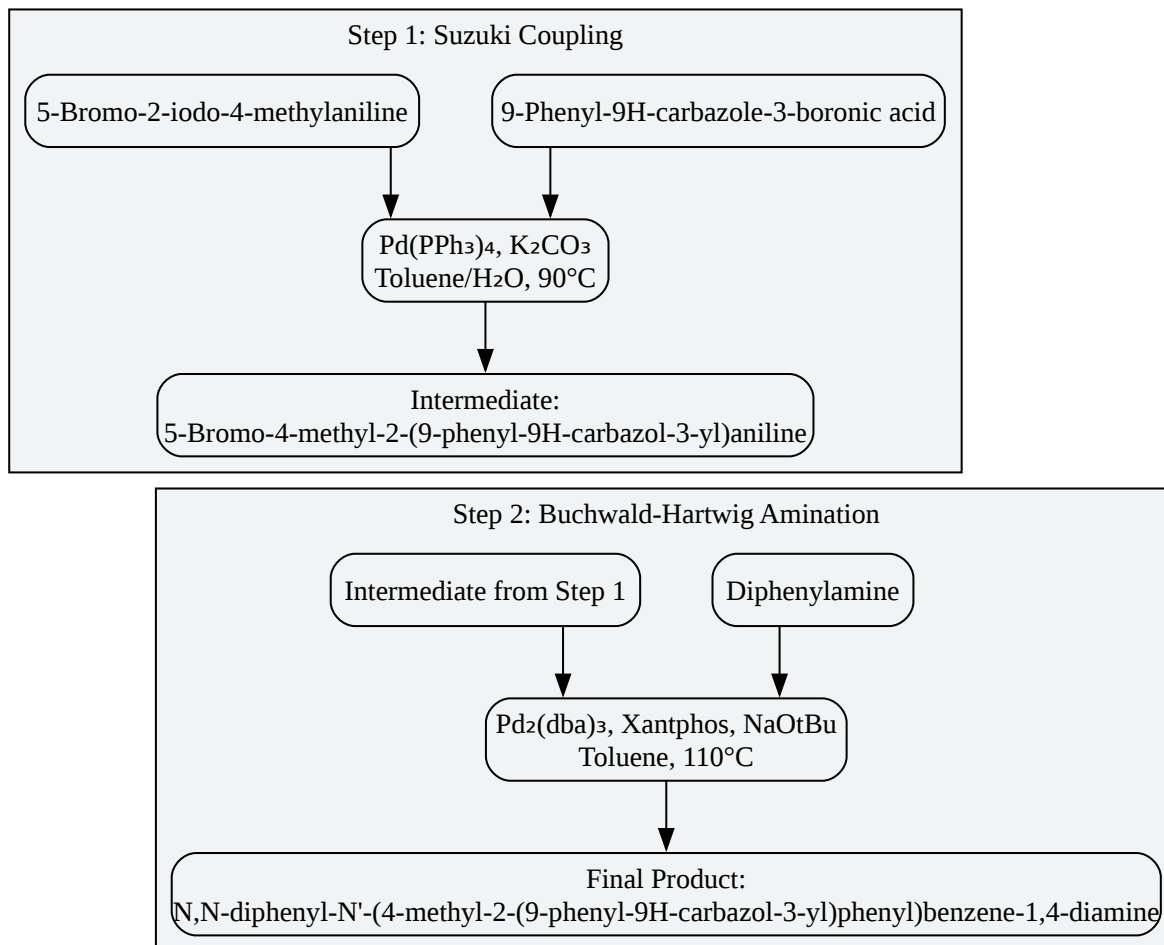
- **Rationale:** The carbon-iodine bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This allows for selective functionalization at the 2-position.

- Procedure:
 - To a dried Schlenk flask, add **5-Bromo-2-iodo-4-methylaniline** (1.0 eq.), 9-phenyl-9H-carbazole-3-boronic acid (1.1 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
 - Evacuate and backfill the flask with argon three times.
 - Add a degassed mixture of toluene and water (4:1 v/v).
 - Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction to room temperature and add water.
 - Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
 - Purify the crude product by column chromatography on silica gel to yield the intermediate, 5-bromo-4-methyl-2-(9-phenyl-9H-carbazol-3-yl)aniline.

Step 2: Buchwald-Hartwig Amination at the Bromine Position

- Rationale: With the more reactive iodine site functionalized, the remaining bromine can be targeted for a different type of cross-coupling, such as the formation of a carbon-nitrogen bond.
- Procedure:
 - To a dried Schlenk flask, add the product from Step 1 (1.0 eq.), diphenylamine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).
 - Evacuate and backfill the flask with argon three times.
 - Add anhydrous, degassed toluene.

- Heat the reaction mixture to 110 °C and stir for 18 hours under an argon atmosphere.
- Monitor the reaction by TLC.
- After completion, cool the mixture, dilute with toluene, and filter through a pad of Celite.
- Concentrate the filtrate and purify the residue by column chromatography to yield the final product.



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